

# In-depth Technical Guide: N,4-dimethyl-1,3-thiazol-2-amine

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## Compound of Interest

Compound Name: *N,4-dimethyl-1,3-thiazol-2-amine*

Cat. No.: B189690

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of **N,4-dimethyl-1,3-thiazol-2-amine**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Core Molecular Properties

**N,4-dimethyl-1,3-thiazol-2-amine** is a heterocyclic compound belonging to the 2-aminothiazole class. The 2-aminothiazole scaffold is a significant pharmacophore found in numerous biologically active compounds.

## Quantitative Data Summary

The following table summarizes the key quantitative data for **N,4-dimethyl-1,3-thiazol-2-amine**.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	128.19542 g/mol	<a href="#">[1]</a>
	128.2 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	2161-68-4	<a href="#">[2]</a> <a href="#">[3]</a>
Predicted Boiling Point	~199.1 °C at 760 mmHg	<a href="#">[2]</a>
Predicted Melting Point	34.63 °C	<a href="#">[2]</a>

## Synthesis and Experimental Protocols

The synthesis of **N,4-dimethyl-1,3-thiazol-2-amine** can be achieved through the Hantzsch thiazole synthesis, a classical and widely adopted method for the preparation of thiazole derivatives. This reaction involves the condensation of an  $\alpha$ -haloketone with a thiourea or thioamide.

## Representative Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a representative protocol for the synthesis of a dimethyl-1,3-thiazol-2-amine, which can be adapted for **N,4-dimethyl-1,3-thiazol-2-amine** by using the appropriate  $\alpha$ -haloketone.

### Materials:

- $\alpha$ -haloketone (e.g., 3-chloro-2-butanone for the synthesis of 4,5-dimethyl-1,3-thiazol-2-amine)
- Thiourea
- Ethanol
- Saturated sodium carbonate solution

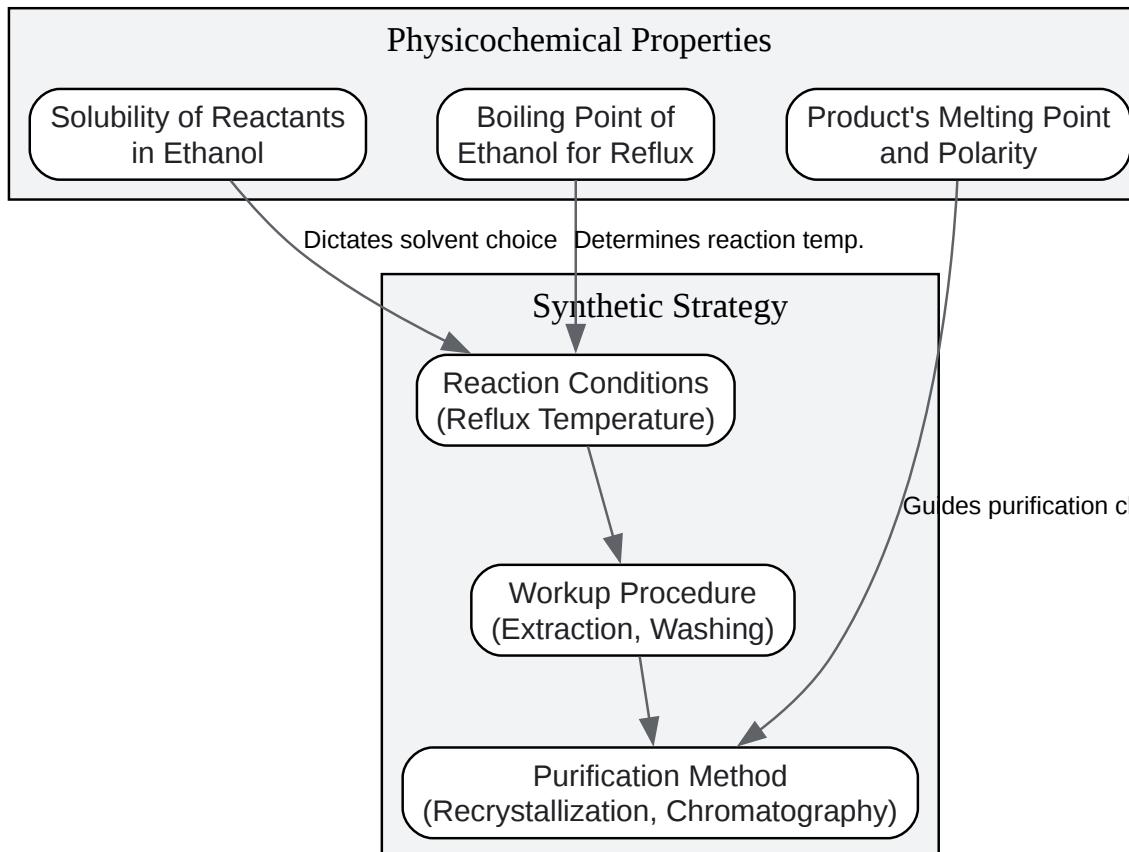
- Dichloromethane
- Anhydrous sodium sulfate

**Procedure:**

- In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol with heating and stirring until a clear solution is obtained.
- To the refluxing solution, add the  $\alpha$ -haloketone dropwise.
- Continue to reflux the reaction mixture overnight.
- After cooling, concentrate the mixture under reduced pressure to remove the ethanol, yielding a crude solid.
- Dissolve the crude product in dichloromethane and wash with a saturated sodium carbonate solution.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude thiazole product, which can be further purified by recrystallization or chromatography.

## General Synthesis Workflow

The diagram below illustrates the general workflow for the Hantzsch synthesis of 2-aminothiazoles.



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## References

- 1. N,4-dimethyl-1,3-thiazol-2-amine | 2161-68-4 | Benchchem [benchchem.com]

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